10-Gingerol

Catalog No.
S515650
CAS No.
23513-15-7
M.F
C21H34O4
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Gingerol

CAS Number

23513-15-7

Product Name

10-Gingerol

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1

InChI Key

AIULWNKTYPZYAN-SFHVURJKSA-N

SMILES

CCCCCCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O

solubility

Soluble in DMSO

Synonyms

(6)-gingerol, 10-gingerol, 6-gingerol, gingerol

Canonical SMILES

CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Isomeric SMILES

CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O

The exact mass of the compound (10)-Gingerol is 350.2457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

10-Gingerol is a prominent bioactive compound found in ginger (Zingiber officinale), characterized by its chemical formula C21H34O4. It belongs to a class of compounds known as gingerols, which are phenolic lipids. The structure of 10-gingerol features a long aliphatic chain and a hydroxyl group, contributing to its unique properties and biological activities. This compound is primarily responsible for the pungent flavor of ginger and is recognized for its various health benefits, including anti-inflammatory and antioxidant effects .

The mechanism of action of (10)-Gingerol is still under investigation, but it appears to have multiple effects on the body:

  • Anti-inflammatory activity: (10)-Gingerol may inhibit the production of inflammatory mediators like prostaglandins and leukotrienes [].
  • Antioxidant activity: The phenolic structure allows (10)-Gingerol to scavenge free radicals and protect cells from oxidative damage [].
  • Anticancer properties: Studies suggest (10)-Gingerol may inhibit the growth and proliferation of cancer cells [].

(10)-Gingerol is a major pungent component found in ginger (Zingiber officinale) [, , ]. This bioactive compound has garnered significant scientific research interest due to its various potential health benefits. Here's a breakdown of its applications in scientific research:

Anti-inflammatory and Antioxidant Properties

(10)-Gingerol exhibits potent anti-inflammatory and antioxidant effects [, , ]. Studies suggest it can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) []. Additionally, (10)-Gingerol possesses free radical scavenging properties, helping protect cells from oxidative stress [, ]. These properties make (10)-Gingerol a potential candidate for research on inflammatory diseases and conditions associated with oxidative stress.

Antitumor Activity

Research suggests (10)-Gingerol may possess antitumor properties []. Studies have shown it can inhibit the proliferation of various cancer cell lines, including breast cancer cells []. However, further investigation is needed to understand the underlying mechanisms and potential therapeutic applications of (10)-Gingerol in cancer treatment.

10-Gingerol undergoes several chemical transformations, particularly in metabolic processes. In studies involving zebrafish embryos and humans, 10-gingerol is metabolized predominantly through reduction pathways, yielding metabolites such as (3S,5S)-gingerdiol and (3R,5S)-gingerdiol . These metabolites retain some biological activity similar to that of the parent compound, indicating that the metabolic process does not entirely diminish its efficacy.

The biological activities of 10-gingerol are extensive and include:

  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reactive oxygen species, making it beneficial in conditions characterized by inflammation .
  • Antioxidant Properties: 10-Gingerol exhibits strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress .
  • Immunomodulatory Effects: The compound has been shown to modulate immune responses, enhancing the body's ability to fight infections .
  • Antitumorigenic Potential: Some studies suggest that 10-gingerol may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The synthesis of 10-gingerol can be achieved through various methods:

  • Extraction from Ginger: The most common method involves extracting the compound from fresh ginger using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be performed through multi-step organic reactions starting from simpler precursors. For instance, the synthesis can involve the alkylation of phenolic compounds followed by oxidation steps to introduce the ketone functional group .
  • Biotransformation: Microbial fermentation processes can also be utilized to produce 10-gingerol from ginger substrates using specific strains that enhance its yield.

10-Gingerol has numerous applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored for use in treatments for chronic diseases such as arthritis and cancer.
  • Food Industry: As a natural flavoring agent, it enhances the taste of food products while providing health benefits.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage and aging signs .

Research on interaction studies involving 10-gingerol indicates that it can enhance the bioavailability of certain drugs when co-administered. For example, it has been shown to interact positively with anti-diabetic medications by improving glucose metabolism . Additionally, studies suggest that it may modulate the effects of non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing their side effects while maintaining efficacy .

Several compounds share structural similarities with 10-gingerol, including:

  • 6-Gingerol: Similar in structure but with a shorter aliphatic chain; known for its potent anti-inflammatory effects.
  • 8-Gingerol: Intermediate in chain length; exhibits similar biological activities but varies in potency.
  • Gingerol Metabolites (e.g., Gingerdiols): These are metabolic products of 10-gingerol that retain some biological activities.

Comparison Table

CompoundStructure CharacteristicsBiological ActivityUnique Features
10-GingerolLong aliphatic chainStrong anti-inflammatory & antioxidantHighest potency among gingerols
6-GingerolShorter aliphatic chainAnti-inflammatoryLess potent than 10-gingerol
8-GingerolIntermediate chain lengthAntioxidantVaries in potency
GingerdiolsReduced formsSimilar to parent compoundRetains some efficacy post-metabolism

Conventional extraction methods remain fundamental approaches for isolating 10-gingerol from ginger rhizomes, employing various solvent systems and extraction procedures to achieve optimal recovery of this bioactive compound [1]. These established techniques provide reliable and reproducible results, serving as benchmark methods for comparison with advanced extraction technologies.

Soxhlet extraction represents one of the most widely utilized conventional methods for 10-gingerol isolation. This technique employs continuous solvent circulation to ensure exhaustive extraction of the target compound from the plant matrix [2]. Studies have demonstrated that Soxhlet extraction using 95% ethanol at 80°C for 6 hours achieves 10-gingerol yields of 10.312 mg/g dried ginger weight [2]. The method benefits from complete solvent saturation of the sample matrix and prolonged contact time, facilitating comprehensive extraction of gingerol compounds. However, the extended extraction duration and high solvent consumption represent significant limitations of this approach [1].

Heat reflux extraction constitutes another prominent conventional technique, utilizing elevated temperatures to enhance mass transfer rates and improve extraction efficiency. This method typically employs methanol or ethanol as extraction solvents, with temperatures ranging from 60°C to 80°C [1]. The reflux configuration ensures continuous solvent recycling while maintaining constant extraction conditions. Comparative studies indicate that heat reflux extraction can achieve gingerol yields comparable to Soxhlet methods but with reduced extraction times [3].

Maceration represents the simplest conventional extraction approach, relying on prolonged contact between the solvent and plant material at ambient conditions. This method typically involves soaking ginger powder in methanol or ethanol for 24 to 48 hours with occasional agitation [3]. While maceration requires minimal equipment and energy input, the extended extraction times and lower efficiency compared to other conventional methods limit its practical application for large-scale 10-gingerol production [1].

Percolation techniques involve the passage of solvent through a packed bed of ginger material, allowing for continuous extraction under controlled flow conditions. This method offers advantages in terms of solvent efficiency and extraction time compared to static maceration [1]. The percolation rate and solvent-to-solid ratio significantly influence the extraction yield and purity of the final 10-gingerol extract.

Accelerated water extraction represents an environmentally friendly conventional approach that utilizes water as the sole extraction solvent under elevated temperature conditions. Studies demonstrate that water extraction at 140°C for 3 minutes achieves 10-gingerol yields of 5.167±2.35 mg/g, indicating the potential for sustainable extraction processes [2]. The high-temperature conditions facilitate cell wall disruption and enhance mass transfer rates, compensating for the lower solubility of gingerols in water compared to organic solvents.

Advanced Extraction Technologies

Advanced extraction technologies have emerged as efficient alternatives to conventional methods, offering enhanced selectivity, reduced extraction times, and improved environmental sustainability for 10-gingerol recovery from ginger rhizomes.

Microwave-Assisted Extraction

Microwave-assisted extraction represents a significant advancement in gingerol extraction technology, utilizing electromagnetic radiation to generate rapid and uniform heating within the plant matrix [4]. The microwave energy causes rapid oscillation of polar molecules, particularly water, leading to internal pressure buildup and cell wall disruption that facilitates enhanced mass transfer of bioactive compounds [5].

Optimization studies have established critical parameters for microwave-assisted extraction of gingerols. The optimal conditions include microwave power of 528 W, extraction time of 31 seconds, and ethanol concentration of 78% [4]. These conditions result in significantly improved extraction efficiency compared to conventional methods while dramatically reducing processing time. The rapid heating mechanism of microwave energy enables complete extraction within minutes rather than hours required by conventional techniques [6].

Power optimization studies indicate that microwave power levels between 400-600 W provide optimal balance between extraction efficiency and compound stability. Higher power levels can lead to thermal degradation of heat-sensitive gingerol compounds, while insufficient power results in incomplete extraction [5]. The relationship between microwave power and extraction yield follows a nonlinear pattern, with optimal yields achieved at intermediate power levels.

Temperature control during microwave-assisted extraction proves critical for maintaining compound integrity. Studies demonstrate that temperatures above 70°C can initiate thermal conversion of gingerols to shogaols, altering the chemical profile of the extract [6]. The ability to achieve rapid heating while maintaining temperature control represents a key advantage of microwave technology over conventional heating methods.

Ionic liquid-based microwave-assisted extraction offers enhanced selectivity for gingerol compounds. Research demonstrates that 1-decyl-3-methylimidazolium bromide ionic liquid achieves extraction yields of 0.716% compared to 0.595% for methanol-based extraction and 0.673% for conventional microwave-assisted extraction using methanol [7]. The unique solvation properties of ionic liquids contribute to improved solubility and selectivity for gingerol compounds.

Supercritical Fluid Extraction

Supercritical fluid extraction utilizing carbon dioxide represents a premium extraction technology that offers exceptional selectivity and environmental sustainability for 10-gingerol isolation [8]. The unique properties of supercritical carbon dioxide, including tunable density and viscosity through pressure and temperature manipulation, enable precise control over extraction selectivity and efficiency.

Optimization studies for supercritical carbon dioxide extraction of gingerols have identified critical operating parameters. The optimal conditions include pressure of 250 bar, temperature of 50°C, carbon dioxide flow rate of 8 ft³/h, and extraction time of 360 minutes [8] [9]. Under these conditions, supercritical extraction achieves extraction yields of 25.99±0.13 mg extracts per gram dry basis with 10-gingerol content of 27.47±5.06 mg/g extract [8] [9].

Pressure optimization reveals significant effects on gingerol recovery, with extraction yields increasing substantially from 150 to 250 bar [8]. The enhanced density of supercritical carbon dioxide at higher pressures improves its solvating power for moderately polar compounds like gingerols. However, pressures above 250 bar provide diminishing returns in terms of additional yield improvement while significantly increasing operational costs.

Temperature effects on supercritical extraction demonstrate complex interactions between vapor pressure enhancement and density reduction. While elevated temperatures increase the vapor pressure of gingerol compounds, facilitating their transfer to the supercritical phase, excessive temperatures reduce carbon dioxide density and solvating power [8]. The optimal temperature of 50°C represents a balance between these competing effects.

Fractionation studies using supercritical carbon dioxide demonstrate the potential for achieving high-purity gingerol concentrates. Sequential extraction and fractionation procedures can increase 6-gingerol content from approximately 20% to 68.83% through careful manipulation of pressure, temperature, and flow rate conditions [10]. This fractionation capability represents a significant advantage over conventional extraction methods that typically require extensive post-extraction purification steps.

Pressurized Liquid Extraction

Pressurized liquid extraction represents an efficient green technology that combines elevated pressure and temperature to achieve rapid and comprehensive extraction of gingerol compounds using environmentally acceptable solvents [11]. This technique offers significant advantages in terms of extraction time, solvent consumption, and environmental impact compared to conventional methods.

Solvent optimization studies for pressurized liquid extraction demonstrate that 70% bioethanol provides optimal performance for gingerol recovery. This ethanol-water mixture achieves superior extraction efficiency compared to pure solvents, extracting 106.8%, 109.3%, and 108.0% of 6-, 8-, and 10-gingerol respectively relative to yields obtained by 8-hour Soxhlet extraction [11] [12]. The synergistic effects of ethanol and water contribute to enhanced solubility and mass transfer of gingerol compounds.

Operating parameter optimization reveals that pressurized liquid extraction at 1500 psi and 100°C for 20 minutes (with 5 minutes static extraction time) provides optimal conditions for gingerol recovery [11]. The elevated pressure maintains the extraction solvent in liquid state at temperatures above its normal boiling point, enabling enhanced mass transfer rates while preventing solvent evaporation.

The distinct constituent profile obtained through pressurized liquid extraction demonstrates significant advantages over conventional Soxhlet extraction. Beyond improved gingerol recovery, pressurized liquid extraction shows enhanced recovery of diarylheptanoids and other bioactive compounds, providing more comprehensive extraction of the ginger chemical profile [11]. This broad-spectrum extraction capability contributes to the overall value and bioactivity of the resulting extracts.

Time efficiency represents a critical advantage of pressurized liquid extraction, achieving complete extraction within 20 minutes compared to 6-8 hours required for conventional Soxhlet extraction [11]. This dramatic reduction in processing time enables higher throughput and reduced energy consumption while maintaining or improving extraction yields.

Chromatographic Separation Strategies

Chromatographic separation techniques provide essential analytical tools for the isolation, purification, and quantitative analysis of 10-gingerol from complex ginger extracts. These methods enable precise separation of gingerol homologs and related compounds while providing reliable quantitative data for quality control and research applications.

High-Performance Thin-Layer Chromatography

High-Performance Thin-Layer Chromatography represents a cost-effective and efficient analytical technique for 10-gingerol separation and quantification [13]. This method offers advantages in terms of simplicity, speed, and simultaneous analysis of multiple samples, making it particularly suitable for routine quality control applications.

Mobile phase optimization studies have established that n-hexane:ethyl acetate in ratios of 55:45 or 50:50 (v/v) provides optimal separation of 10-gingerol from other ginger constituents [13] [14]. These mobile phase compositions achieve sharp, symmetrical, and well-resolved spots with retention factor values of 0.57±0.03 and 0.42 respectively for 10-gingerol [13] [14]. The non-polar to moderately polar nature of these solvent systems proves ideal for separating the lipophilic gingerol compounds.

Stationary phase selection utilizing silica gel 60F254 aluminum-backed plates provides optimal retention and separation characteristics for gingerol analysis [13]. The fluorescent indicator enables visualization under ultraviolet light, facilitating spot detection and quantification. Plate preconditioning and development chamber saturation prove critical for achieving reproducible separation results.

Detection methodology employing densitometric scanning at 569 nm enables precise quantification of 10-gingerol spots [13]. This wavelength corresponds to the absorption maximum following derivatization with appropriate chromogenic reagents. The densitometric approach provides linear response over concentration ranges suitable for quantitative analysis of ginger extracts.

Method validation demonstrates excellent analytical performance with linearity coefficients of 0.998±0.02, limit of detection of 18 ng/spot, and limit of quantification of 42 ng/spot [13]. Recovery studies yield values ranging from 98.35% to 100.68%, confirming the accuracy and precision of the High-Performance Thin-Layer Chromatography method for 10-gingerol analysis [13].

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the gold standard analytical technique for gingerol separation and quantification, offering superior resolution, sensitivity, and versatility compared to thin-layer chromatographic methods [15]. The technique enables simultaneous analysis of multiple gingerol homologs and provides excellent quantitative precision for research and quality control applications.

Column selection studies demonstrate that C18 reverse-phase columns provide optimal separation characteristics for gingerol analysis. Column dimensions of 250×4.6 mm with 5 μm particle size offer the best balance between resolution and analysis time [15]. The octadecylsilane stationary phase provides appropriate retention for the moderately polar gingerol compounds while enabling separation from more polar and non-polar interferents.

Mobile phase optimization reveals that gradient elution systems using acetonitrile and water provide superior separation compared to isocratic methods. The optimal gradient profile includes initial conditions of 65:35 water:acetonitrile, progressing to 10:90 at 5-6.5 minutes, 0:100 at 7.5-9 minutes, and returning to 65:35 for re-equilibration [16]. This gradient profile achieves baseline separation of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol with retention times of 4.947, 6.554, 7.412, and 6.168 minutes respectively [16].

Flow rate optimization studies indicate that 1.0-1.2 mL/min provides optimal balance between separation efficiency and analysis time [15] [16]. Higher flow rates reduce analysis time but may compromise resolution, while lower flow rates improve separation at the expense of increased analysis duration and peak broadening.

Detection wavelength selection at 280-288 nm corresponds to the absorption maximum of gingerol compounds, providing optimal sensitivity for quantitative analysis [15]. Some studies employ 230 nm detection for enhanced sensitivity, though this wavelength may exhibit increased background interference from other ginger constituents [16].

Method validation for High-Performance Liquid Chromatography analysis demonstrates excellent analytical performance. Linear calibration curves achieve correlation coefficients greater than 0.99 over concentration ranges of 10-250 μg/mL for all gingerol homologs [15]. Precision values, expressed as relative standard deviation, range from 0.24% to 1.90% for 10-gingerol, indicating excellent reproducibility [15]. Recovery studies yield average values of 100.13% for 10-gingerol, confirming method accuracy [15].

High-Speed Counter-Current Chromatography

High-Speed Counter-Current Chromatography represents a unique liquid-liquid partition chromatographic technique that offers significant advantages for preparative-scale separation and purification of gingerol compounds [17]. The absence of solid stationary phase eliminates issues related to irreversible adsorption and sample loss commonly encountered with conventional column chromatography.

Solvent system optimization for High-Speed Counter-Current Chromatography utilizes biphasic liquid systems to achieve selective partitioning of gingerol compounds. The optimal solvent system composition of n-hexane:ethyl acetate:methanol:water (5.5:5:5.5:5 or 7:5:7:5) provides excellent separation of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol [17]. The upper phase serves as the mobile phase while the lower phase functions as the stationary phase in head-to-tail elution mode.

Stepwise elution protocols enable sequential separation and collection of individual gingerol compounds with high purity. The procedure involves initial elution with the lower phase of the first solvent system followed by elution with the lower phase of the modified solvent system [17]. This approach achieves separation of 500 mg crude extract yielding 4 mg of 10-gingerol at 92.3% purity as determined by High-Performance Liquid Chromatography analysis [17].

Scale-up capabilities represent a significant advantage of High-Speed Counter-Current Chromatography for preparative applications. The method enables processing of gram quantities of crude extract to produce purified gingerol compounds suitable for biological testing and reference standard preparation [18]. Preparative separations using light petroleum:ethyl acetate:methanol:water (5:5:6.5:3.5) systems achieve yields of 50.5 mg 10-gingerol from 200 mg crude extract with 99.2% purity [18].

Mass Spectrometric Characterization

Mass spectrometry provides definitive structural identification and sensitive quantitative analysis capabilities for 10-gingerol, enabling comprehensive characterization of this bioactive compound through various ionization and fragmentation techniques.

Liquid Chromatography-Tandem Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry represents the most sophisticated analytical approach for gingerol analysis, combining the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometric detection [19] [20]. This technique enables unambiguous identification and quantification of 10-gingerol in complex matrices with exceptional precision and accuracy.

Ionization optimization studies demonstrate that negative ion electrospray provides optimal sensitivity for gingerol analysis. The deprotonated molecular ion of 10-gingerol appears at m/z 349 [M-H]⁻, corresponding to the molecular formula C19H30O4 [19] [20]. Negative ionization proves superior to positive mode due to the phenolic hydroxyl groups present in the gingerol structure that readily lose protons under electrospray conditions.

Fragmentation pattern analysis reveals characteristic collision-induced dissociation pathways that enable structural confirmation and selective detection of gingerol compounds. The most prominent fragmentation involves cleavage of the C4-C5 bond resulting in neutral loss of 194 mass units, representing a class-characteristic fragmentation pattern for gingerols [19] [20]. Additional fragmentation includes benzylic cleavage leading to neutral loss of 136 mass units, which proves more characteristic of shogaol compounds.

Selected reaction monitoring protocols enable highly selective and sensitive quantitative analysis of 10-gingerol. The method monitors the transition from the precursor ion at m/z 349 to specific product ions resulting from characteristic fragmentation pathways [20]. This approach provides exceptional specificity by requiring both chromatographic retention time and mass spectrometric fragmentation pattern matching for positive identification.

Neutral loss scanning techniques offer powerful screening capabilities for gingerol-related compounds in complex extracts. Scanning for neutral losses of 194 or 136 mass units enables selective detection of gingerols and shogaols respectively, providing fingerprinting capabilities for quality control applications [19] [20]. This approach facilitates identification of unknown gingerol analogs and degradation products that may not be available as reference standards.

Sensitivity enhancement through tandem mass spectrometry achieves 70-100 fold improvement in detection limits compared to conventional ultraviolet detection methods [21]. This enhanced sensitivity enables analysis of gingerol compounds in biological matrices such as plasma and tissues where concentrations may be extremely low. The improved sensitivity also facilitates analysis of minor gingerol homologs that may be present at trace levels in ginger extracts.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry provides definitive molecular formula determination and structural elucidation capabilities that complement tandem mass spectrometry approaches for comprehensive 10-gingerol characterization [22]. Time-of-flight and orbitrap mass analyzers offer mass accuracy within 1-2 parts per million, enabling unambiguous molecular formula assignment even for unknown compounds.

Accurate mass measurement capabilities enable differentiation between isobaric compounds that may co-elute during chromatographic separation. The high mass resolution allows discrimination between compounds with identical nominal masses but different elemental compositions [21]. This capability proves particularly valuable for identifying structural isomers and metabolites of gingerol compounds that may have similar chromatographic properties.

Fragmentation pattern libraries facilitate automated identification of gingerol compounds and their derivatives through spectral matching algorithms. High-resolution product ion spectra provide detailed structural information that enables confirmation of proposed fragmentation mechanisms and identification of unknown compounds [22]. The combination of accurate precursor and product ion masses significantly improves confidence in compound identification compared to low-resolution approaches.

Full-scan acquisition modes enable retrospective data analysis for identification of previously unrecognized compounds in ginger extracts. The comprehensive mass spectral data acquired during analysis can be reprocessed using updated compound databases and identification algorithms [21]. This approach facilitates discovery of new gingerol analogs and investigation of extraction artifacts or degradation products.

Validation Parameters for Analytical Methods

Analytical method validation ensures reliability, reproducibility, and regulatory compliance of techniques used for 10-gingerol analysis, following established guidelines and best practices for pharmaceutical and food analysis applications.

International Conference on Harmonisation Guidelines Compliance

Method validation follows International Conference on Harmonisation Q2(R1) guidelines that establish standardized approaches for demonstrating analytical method performance [23]. These guidelines define specific validation parameters including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness that must be evaluated for regulatory submission and quality control applications.

Specificity demonstration requires evidence that the analytical method can unequivocally assess 10-gingerol in the presence of other ginger constituents, impurities, and degradation products [23]. Chromatographic methods achieve specificity through baseline separation from potential interferents, while mass spectrometric methods rely on unique fragmentation patterns and accurate mass measurements for selective detection.

Linearity assessment establishes the relationship between analytical response and 10-gingerol concentration over the specified working range. Validation studies demonstrate linear correlation coefficients greater than 0.99 for concentration ranges spanning 10-250 μg/mL for High-Performance Liquid Chromatography methods and 5-5000 ng/mL for Liquid Chromatography-Tandem Mass Spectrometry approaches [15] [21]. The linear range encompasses concentrations typically encountered in ginger extracts and commercial products.

Accuracy determination through recovery studies evaluates the closeness of measured values to true concentrations under realistic analytical conditions. Standard addition experiments demonstrate recovery values of 98.35-100.68% for High-Performance Thin-Layer Chromatography methods and 95-105% for Liquid Chromatography-Tandem Mass Spectrometry techniques [13] [20]. These recovery ranges meet acceptance criteria established in pharmacopeial methods for natural product analysis.

Precision and Detection Limits

Precision assessment encompasses both repeatability (intra-day) and intermediate precision (inter-day) evaluations to establish method reproducibility under various analytical conditions [24]. Repeatability studies examine multiple analyses performed within a single day by the same analyst using identical conditions, while intermediate precision evaluates variability across different days, analysts, and equipment where applicable.

Repeatability results for 10-gingerol analysis demonstrate relative standard deviation values of 0.24-1.90% for High-Performance Liquid Chromatography methods, indicating excellent short-term precision [15]. High-Performance Thin-Layer Chromatography approaches achieve slightly higher variability with relative standard deviation values below 2%, still meeting acceptance criteria for quantitative analysis [13]. The low variability confirms the robust nature of validated analytical procedures.

Intermediate precision evaluation reveals relative standard deviation values typically within 2-5% for most analytical methods, demonstrating acceptable long-term reproducibility [24]. Factors contributing to intermediate precision variability include instrument drift, column aging, mobile phase preparation variations, and analyst technique differences. Method robustness testing identifies critical parameters that require strict control to maintain analytical performance.

Detection limit determination follows signal-to-noise ratio approaches that establish the lowest concentration producing a signal distinguishable from baseline noise [25]. Limit of detection values of 18 ng/spot for High-Performance Thin-Layer Chromatography and 75 ng/mL for plasma-based Liquid Chromatography-Tandem Mass Spectrometry demonstrate excellent sensitivity for 10-gingerol analysis [13] [25]. These detection limits enable analysis of samples with low gingerol content and biological matrices with limited compound concentrations.

Quantitation limit establishment requires signal-to-noise ratios of 10:1 or greater to ensure reliable quantitative measurements [25]. Limit of quantitation values of 42 ng/spot for High-Performance Thin-Layer Chromatography and 250 ng/mL for 10-gingerol in plasma analysis provide suitable sensitivity for most analytical applications [13] [25]. The quantitation limits enable accurate measurement across the concentration ranges typically encountered in ginger products and biological samples.

Matrix Effects and Biological Applications

Matrix effect evaluation becomes critical when analyzing 10-gingerol in complex biological and food matrices that may contain interferents affecting analytical performance [26]. Plasma, tissue, and processed food samples present challenges related to protein binding, lipid interference, and co-extractives that require careful method optimization and validation.

Plasma analysis validation demonstrates successful quantification of 10-gingerol in human plasma samples following ginger consumption, enabling pharmacokinetic studies and bioavailability assessments [25]. The validated plasma method achieves limit of quantification of 250 ng/mL, which proves adequate for detecting 10-gingerol concentrations following typical dietary ginger intake levels. Matrix-matched calibration standards and quality control samples ensure accuracy in biological matrix analysis.

Sample preparation optimization for biological matrices typically involves liquid-liquid extraction or solid-phase extraction procedures to remove proteins and other interferents while concentrating the analyte [27]. Extraction procedures using ethyl acetate:hexane (1:1) achieve recovery rates suitable for quantitative analysis while removing most matrix interferents that could compromise chromatographic or mass spectrometric performance.

The absorption characteristics of 10-gingerol demonstrate rapid uptake following oral administration across multiple experimental models. In healthy Indonesian subjects administered 2 grams of red ginger suspension, 10-gingerol achieved a maximum plasma concentration of 160.49 nanograms per milliliter at 38 minutes post-administration [1] [2]. This rapid absorption profile contrasts with findings from Caucasian populations, where time to maximum concentration ranged from 45 to 120 minutes following ginger extract administration [3].

The gastrointestinal absorption of 10-gingerol exhibits dose-dependent kinetics, as demonstrated in clinical studies utilizing doses ranging from 100 milligrams to 2 grams of standardized ginger extract. Notably, no free 10-gingerol was detectable in plasma samples from Caucasian subjects, with all compound detected as glucuronide and sulfate conjugates [3]. This finding suggests extensive first-pass metabolism during gastrointestinal absorption, predominantly through phase II conjugation pathways.

Stability studies in simulated gastrointestinal fluids confirm the suitability of 10-gingerol for oral administration. The compound demonstrates stability exceeding 60 minutes in simulated gastric fluid and 120 minutes in simulated intestinal fluid at 10 micromolar concentrations [4]. These stability parameters indicate that 10-gingerol maintains structural integrity throughout gastrointestinal transit, supporting its bioavailability potential.

Tissue distribution studies in rats following oral administration of 400 milligrams per kilogram ginger extract revealed rapid and widespread distribution of 10-gingerol. At 0.33 hours post-administration, 10-gingerol was detectable in multiple tissues including stomach, intestine, liver, lung, and kidney, with the highest concentrations observed in gastrointestinal tissues [5]. The area under the concentration-time curve for 10-gingerol in rat plasma was 259.1 micrograms per liter per hour, with a maximum concentration of 92.8 micrograms per liter achieved at 1.5 hours [5].

Phase I and Phase II Biotransformation Mechanisms

Phase I Metabolism

The phase I metabolism of 10-gingerol involves extensive biotransformation mediated by multiple cytochrome P450 enzymes. Human liver microsome studies demonstrate that 10-gingerol undergoes both oxidation and hydrogenation reactions, with intrinsic clearance values of 14.11 microliters per minute per milligram protein, indicating high metabolic turnover [6]. The primary phase I metabolites include oxidized products (M10G-1 and M10G-2) and hydrogenated metabolites (M10G-4 and M10G-5) [6].

Cytochrome P450 2C19 emerges as the major enzyme responsible for 10-gingerol oxidation, demonstrating the highest intrinsic clearance (59.19 ± 7.69 microliters per minute per milligram) compared to other cytochrome P450 isoforms [6]. Cytochrome P450 2E1 shows particularly high activity toward M10G-2 formation, exhibiting the lowest Km value for this metabolite [6]. Cytochrome P450 2B6 contributes significantly to the formation of (3R,5S)-10-gingerdiol through hydrogenation, with an intrinsic clearance of 1.31 ± 0.45 microliters per minute per milligram and Km of 36.6 ± 11.09 micromolar [6].

The enzyme kinetics for 10-gingerol metabolism follow substrate inhibition models across multiple cytochrome P450 isoforms, indicating complex binding interactions that may influence dose-response relationships [6]. Cytochrome P450 1A2, 1A1, and 2C9 also participate in oxidative metabolism, though with lower catalytic efficiency compared to cytochrome P450 2C19 [6].

Phase II Glucuronidation

Phase II metabolism of 10-gingerol proceeds primarily through glucuronidation reactions catalyzed by uridine diphosphate glucuronosyltransferase enzymes. Regioselective glucuronidation studies reveal that uridine diphosphate glucuronosyltransferase 1A9 and 2B7 serve as the main contributors to hepatic glucuronidation of 10-gingerol [7] [8]. The catalytic efficiency ratio for 4'-O- to 5-O-glucuronidation is 2.9 for 10-gingerol, indicating moderate positional selectivity [7].

Uridine diphosphate glucuronosyltransferase 2B7 demonstrates strong preference for 4'-OH glucuronidation (≥80.2%), while also catalyzing 5-OH conjugation [7]. Uridine diphosphate glucuronosyltransferase 1A9 primarily catalyzes 5-O-glucuronide formation, serving as the main enzyme responsible for this regioselective pathway [7]. Uridine diphosphate glucuronosyltransferase 1A8, an intestinal enzyme, shows high activity toward 10-gingerol at both conjugation sites, contributing to first-pass metabolism [7].

The glucuronidation process represents the predominant clearance mechanism for 10-gingerol, as evidenced by the extensive formation of conjugated metabolites following oral administration [9] [10]. Treatment of plasma samples with β-glucuronidase results in dramatic increases in free 10-gingerol concentrations, confirming the predominance of glucuronide conjugates in systemic circulation [4].

Metabolic Stability Under Physiological Conditions

The metabolic stability of 10-gingerol under physiological conditions reveals high susceptibility to biotransformation across multiple species. Human liver microsome studies demonstrate that 22% of 10-gingerol remains after 30 minutes of incubation, indicating rapid metabolic turnover [4]. The intrinsic clearance in human liver microsomes reaches 6.7 milliliters per minute per gram liver, classifying 10-gingerol as a high-clearance compound [4].

Comparative stability studies across species show minimal interspecies variation in metabolic patterns. Mouse liver microsomes retain 10% of 10-gingerol after 30 minutes with an intrinsic clearance of 8.0 milliliters per minute per gram liver [4]. Rat liver microsomes demonstrate 13% remaining compound with intrinsic clearance of 5.4 milliliters per minute per gram liver [4]. Dog liver microsomes show relatively higher stability with 45% compound remaining and intrinsic clearance of 5.6 milliliters per minute per gram liver [4].

The metabolic instability of 10-gingerol correlates with its lipophilic properties and the presence of multiple hydroxyl groups susceptible to conjugation reactions. Studies using ketoconazole, a cytochrome P450 inhibitor, demonstrate 3 to 60-fold increases in 10-gingerol exposure, confirming the significant contribution of phase I metabolism to overall clearance [9] [4]. However, the predominant role of phase II glucuronidation is evidenced by the persistence of extensive conjugate formation even in the presence of cytochrome P450 inhibition [4].

The elimination half-life of 10-gingerol varies significantly between populations and formulations. In Indonesian subjects, the elimination half-life extends to 336 minutes [1] [2], while Caucasian subjects show elimination half-lives ranging from 75 to 186 minutes [3]. This population-specific variation may reflect genetic polymorphisms in metabolizing enzymes or differences in ginger preparation and administration methods.

Species-Specific Metabolic Profiling (Zebrafish vs. Mammalian)

Zebrafish Metabolic Profile

Zebrafish embryo studies reveal distinct metabolic pathways for 10-gingerol that share similarities with human biotransformation patterns. Following 18-19 hours of incubation with zebrafish embryos, 10-gingerol undergoes extensive metabolism through reductive pathways, producing two major metabolites: (3S,5S)-10-gingerdiol and (3R,5S)-10-gingerdiol [11] [12]. After 24 hours of treatment, 10-gingerol is mostly converted to these metabolites, indicating efficient metabolic conversion [11].

The reductive metabolism in zebrafish proceeds through pathways similar to those observed in mammals, suggesting evolutionary conservation of metabolic mechanisms [11]. Mass spectrometry analysis confirms the structural identity of zebrafish metabolites through comparison with authentic synthetic standards [11]. Importantly, both metabolites retain biological activity, demonstrating similar hematopoietic effects as the parent compound in zebrafish embryos [11].

Mammalian Metabolic Characteristics

Mammalian metabolism of 10-gingerol involves complex multi-phase biotransformation processes. In humans, urine analysis following ginger tea consumption confirms the presence of the same major reductive metabolites found in zebrafish: (3S,5S)-10-gingerdiol and (3R,5S)-10-gingerdiol [11]. This metabolic conservation between zebrafish and humans validates the use of zebrafish as a model system for studying 10-gingerol metabolism.

Rat pharmacokinetic studies demonstrate rapid absorption and elimination of 10-gingerol with extensive conversion to glucuronide conjugates [5]. The tissue distribution pattern in rats shows preferential accumulation in liver and kidney, indicating these organs as primary sites of metabolism and elimination [5]. The elimination half-life in rats is 2.7 ± 0.4 hours, shorter than observed in human subjects [3] [5].

Mini pig liver microsomes show metabolic patterns most similar to humans, with the highest maximum velocity for (3R,5S)-10-gingerdiol formation among tested species [6]. This finding suggests mini pigs may serve as the most appropriate animal model for human 10-gingerol metabolism studies [6].

Comparative Metabolic Efficiency

The metabolic efficiency varies significantly between zebrafish and mammalian systems. Zebrafish demonstrate complete metabolic conversion within 24 hours through primarily reductive pathways [11], while mammalian systems show rapid conjugative metabolism within minutes to hours [3] [5]. The zebrafish model exhibits slower but more complete biotransformation, potentially allowing for sustained exposure to active metabolites.

Mammalian systems demonstrate greater metabolic complexity, involving both phase I oxidative/reductive reactions and extensive phase II conjugation [6] [7]. The predominance of glucuronidation in mammalian metabolism leads to rapid formation of polar metabolites that are readily eliminated, resulting in lower systemic exposure to free compound compared to zebrafish models [4].

Bioavailability Enhancement Strategies

Formulation-Based Approaches

Several pharmaceutical strategies have been developed to address the low oral bioavailability of 10-gingerol. Nanoemulsion formulations demonstrate significant promise for enhancing solubility and stability while preserving biological activity [13]. A 10-gingerol-loaded nanoemulsion shows improved cytotoxic and apoptotic effects compared to free compound, with 60 micromolar nanoemulsion inducing 48% and 78% total cell death in murine tumor cell lines [13].

Self-microemulsifying drug delivery systems represent another promising approach for bioavailability enhancement. These systems improve dissolution characteristics and facilitate absorption through enhanced solubilization of lipophilic compounds [14] [15]. Studies with related gingerols demonstrate that self-microemulsifying formulations can significantly increase oral bioavailability compared to conventional preparations [16].

Liposomal encapsulation strategies have been explored for gingerol compounds, showing enhanced membrane permeability and targeted delivery capabilities [17] [18]. These formulations can protect the active compound from degradation while facilitating cellular uptake through membrane fusion mechanisms.

Enzyme Inhibition Strategies

Co-administration with metabolic enzyme inhibitors represents a pharmacological approach to bioavailability enhancement. Studies using ketoconazole demonstrate 3 to 60-fold increases in 10-gingerol exposure through inhibition of cytochrome P450 enzymes [9] [4]. However, this approach shows limited effects on phase II glucuronidation, which represents the predominant clearance pathway [4].

The inhibition of specific uridine diphosphate glucuronosyltransferase enzymes offers a more targeted approach to bioavailability enhancement. Natural compounds from ginger have been identified as effective inhibitors of uridine diphosphate glucuronosyltransferase 1A9, suggesting potential for co-administration strategies [19].

Solubility Enhancement Methods

The intrinsically low solubility of 10-gingerol under physiological conditions necessitates solubility enhancement strategies. The compound shows solubility less than 10 micromolar under all tested pH conditions, limiting absorption potential [20]. Various extraction and purification methods have been developed to improve solubility characteristics, including ionic liquid extraction and enzymatic pretreatment approaches [21].

Complexation with proteins such as bovine serum albumin demonstrates potential for improving 10-gingerol solubility and stability [22]. These protein-drug complexes may facilitate transport and distribution while protecting the compound from degradation.

Advanced Delivery Systems

Novel carrier systems incorporating spontaneous microemulsification technology show promise for enhanced solubility with reduced surfactant requirements [23]. These systems are specifically tailored for gingerol-enriched preparations and demonstrate improved dissolution characteristics [24].

The development of pH-responsive and sustained-release formulations offers opportunities for optimizing 10-gingerol delivery. Given the compound's stability in simulated gastrointestinal fluids, controlled-release systems could potentially extend therapeutic exposure while minimizing first-pass metabolism [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

350.24570956 g/mol

Monoisotopic Mass

350.24570956 g/mol

Heavy Atom Count

25

Appearance

Oil

Melting Point

Mp 45-46 °
45-46°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ND6ZLI4J0V

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (40.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (59.38%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23513-15-7

Wikipedia

(10)-gingerol

Dates

Last modified: 08-15-2023
1: Joo JH, Hong SS, Cho YR, Seo DW. 10-Gingerol inhibits proliferation and invasion of MDA-MB-231 breast cancer cells through suppression of Akt and p38MAPK activity. Oncol Rep. 2016 Feb;35(2):779-84. doi: 10.3892/or.2015.4405. PubMed PMID: 26554741.
2: Bernard M, Furlong SJ, Power Coombs MR, Hoskin DW. Differential Inhibition of T Lymphocyte Proliferation and Cytokine Synthesis by [6]-Gingerol, [8]-Gingerol, and [10]-Gingerol. Phytother Res. 2015 Nov;29(11):1707-13. doi: 10.1002/ptr.5414. PubMed PMID: 26178781.
3: Ryu MJ, Chung HS. [10]-Gingerol induces mitochondrial apoptosis through activation of MAPK pathway in HCT116 human colon cancer cells. In Vitro Cell Dev Biol Anim. 2015 Jan;51(1):92-101. doi: 10.1007/s11626-014-9806-6. PubMed PMID: 25148824.
4: Ho SC, Chang KS, Lin CC. Anti-neuroinflammatory capacity of fresh ginger is attributed mainly to 10-gingerol. Food Chem. 2013 Dec 1;141(3):3183-91. doi: 10.1016/j.foodchem.2013.06.010. PubMed PMID: 23871076.
5: Chen H, Soroka DN, Haider J, Ferri-Lagneau KF, Leung T, Sang S. [10]-Gingerdiols as the major metabolites of [10]-gingerol in zebrafish embryos and in humans and their hematopoietic effects in zebrafish embryos. J Agric Food Chem. 2013 Jun 5;61(22):5353-60. doi: 10.1021/jf401501s. PubMed PMID: 23701129; PubMed Central PMCID: PMC3840088.
6: Sadakane C, Muto S, Nakagawa K, Ohnishi S, Saegusa Y, Nahata M, Hattori T, Asaka M, Takeda H. 10-Gingerol, a component of rikkunshito, improves cisplatin-induced anorexia by inhibiting acylated ghrelin degradation. Biochem Biophys Res Commun. 2011 Sep 2;412(3):506-11. doi: 10.1016/j.bbrc.2011.08.002. PubMed PMID: 21846463.
7: Dugasani S, Pichika MR, Nadarajah VD, Balijepalli MK, Tandra S, Korlakunta JN. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol. J Ethnopharmacol. 2010 Feb 3;127(2):515-20. doi: 10.1016/j.jep.2009.10.004. PubMed PMID: 19833188.
8: Chen CY, Li YW, Kuo SY. Effect of [10]-gingerol on [ca2+]i and cell death in human colorectal cancer cells. Molecules. 2009 Mar 2;14(3):959-69. doi: 10.3390/molecules14030959. PubMed PMID: 19255554.
9: Wang W, Li CY, Wen XD, Li P, Qi LW. Simultaneous determination of 6-gingerol, 8-gingerol, 10-gingerol and 6-shogaol in rat plasma by liquid chromatography-mass spectrometry: Application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Mar 15;877(8-9):671-9. doi: 10.1016/j.jchromb.2009.01.021. PubMed PMID: 19201263.
10: Park M, Bae J, Lee DS. Antibacterial activity of [10]-gingerol and [12]-gingerol isolated from ginger rhizome against periodontal bacteria. Phytother Res. 2008 Nov;22(11):1446-9. doi: 10.1002/ptr.2473. PubMed PMID: 18814211.
11: Zick SM, Djuric Z, Ruffin MT, Litzinger AJ, Normolle DP, Alrawi S, Feng MR, Brenner DE. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects. Cancer Epidemiol Biomarkers Prev. 2008 Aug;17(8):1930-6. doi: 10.1158/1055-9965.EPI-07-2934. PubMed PMID: 18708382; PubMed Central PMCID: PMC2676573.
12: Lee S, Khoo C, Halstead CW, Huynh T, Bensoussan A. Liquid chromatographic determination of 6-, 8-, 10-gingerol, and 6-shogaol in ginger (Zingiber officinale) as the raw herb and dried aqueous extract. J AOAC Int. 2007 Sep-Oct;90(5):1219-26. PubMed PMID: 17955965.
13: Schwertner HA, Rios DC. High-performance liquid chromatographic analysis of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Sep 1;856(1-2):41-7. PubMed PMID: 17561453.
14: Nagoshi C, Shiota S, Kuroda T, Hatano T, Yoshida T, Kariyama R, Tsuchiya T. Synergistic effect of [10]-gingerol and aminoglycosides against vancomycin-resistant enterococci (VRE). Biol Pharm Bull. 2006 Mar;29(3):443-7. PubMed PMID: 16508142.

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